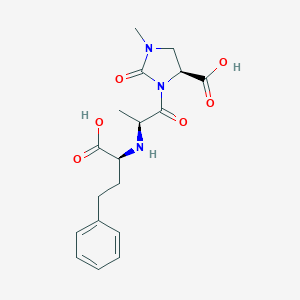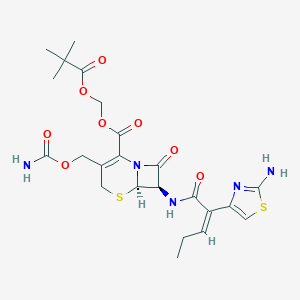
4-Propylcyclohexylamin
Übersicht
Beschreibung
4-Propylcyclohexylamine is an organic compound belonging to the class of primary aliphatic amines. It is characterized by a cyclohexane ring substituted with a propyl group at the fourth position and an amino group at the first position. The molecular formula of 4-Propylcyclohexylamine is C9H19N, and it has a molecular weight of 141.26 g/mol .
Wissenschaftliche Forschungsanwendungen
4-Propylcyclohexylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of amines in biological systems.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, catalysts, and other industrial chemicals.
Wirkmechanismus
Target of Action
4-Propylcyclohexylamine, also known as 4-propylcyclohexan-1-amine, is a primary aliphatic amine . Primary amines are elementary building blocks to many fine chemicals, pharmaceuticals, and polymers . .
Mode of Action
It’s known that primary amines can participate in a variety of chemical reactions, such as acting as a bronsted base capable of accepting a hydron from a donor .
Biochemical Pathways
It’s known that primary amines can be involved in various biochemical reactions due to their ability to donate and accept protons .
Pharmacokinetics
The compound has a molecular weight of 141.25, a predicted density of 0.840±0.06 g/cm3, and a predicted boiling point of 188.6±8.0 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a primary amine, it can participate in a variety of chemical reactions, potentially leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Propylcyclohexylamine. For instance, the compound was found to be a product in the catalytic conversion of lignin-derived guaiacols and syringols . This suggests that the compound’s formation and stability can be influenced by the presence of certain catalysts and reactants.
Biochemische Analyse
Biochemical Properties
It is known that this compound is a primary aliphatic amine . Amines are basic and can accept protons, which suggests that 4-Propylcyclohexylamine may interact with acidic biomolecules in biochemical reactions .
Molecular Mechanism
It has been suggested that this compound undergoes three key catalytic transformations: demethoxylation, hydrogenation, and amination . These transformations could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
It is known that this compound can be produced from guaiacol through a one-pot catalytic conversion process involving demethoxylation, hydrogenation, and amination .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Propylcyclohexylamine can be synthesized through the hydrogenation of related compounds. One common method involves the hydrogenation of 4-Propylcyclohexanone in the presence of a platinum catalyst. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, 4-Propylcyclohexylamine can be produced through the catalytic hydrogenation of lignin-derived guaiacols and syringols. This process involves the use of Raney nickel as a catalyst and operates under high pressure of hydrogen and ammonia .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Propylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as platinum or palladium.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 4-Propylcyclohexanone or 4-Propylcyclohexanoic acid.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexylamines.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: Similar in structure but lacks the propyl group.
4-Methylcyclohexylamine: Similar but has a methyl group instead of a propyl group.
4-Ethylcyclohexylamine: Similar but has an ethyl group instead of a propyl group
Uniqueness: 4-Propylcyclohexylamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its applications in various fields .
Eigenschaften
IUPAC Name |
4-propylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBMBIDHPBIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337778 | |
| Record name | 4-Propylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102653-37-2 | |
| Record name | 4-Propylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4-propylcyclohexylamine from lignin-derived compounds?
A: The research article highlights a novel, one-pot catalytic method to convert lignin-derived guaiacols and syringols into their corresponding cyclohexylamines, including 4-propylcyclohexylamine []. This is significant because it provides a sustainable pathway for producing valuable chemicals like 4-propylcyclohexylamine from renewable biomass resources, reducing reliance on fossil fuels. [] This aligns with the principles of green chemistry and paves the way for a more sustainable chemical industry.
Q2: Can you elaborate on the specific example of 4-propylcyclohexylamine production from birch lignocellulose mentioned in the research?
A: The researchers successfully demonstrated the applicability of their method using crude bio-oil derived from birch lignocellulose []. This bio-oil, rich in lignin-derived compounds, was transformed into a mixture containing a significant amount of 4-propylcyclohexylamine. Notably, the isolated yield of 4-propylcyclohexylamine reached 7 wt% based on the initial lignin content []. This highlights the potential for utilizing real-world biomass sources for producing valuable chemicals like 4-propylcyclohexylamine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)

![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)










